
N-Boc-L-tert-Leucine
Overview
Description
N-Boc-L-tert-Leucine (CAS: 62965-35-9) is a tert-butoxycarbonyl (Boc)-protected derivative of the non-proteinogenic amino acid L-tert-leucine. Its molecular formula is $ \text{C}{11}\text{H}{21}\text{NO}_{4} $, with a molecular weight of 231.29 g/mol. The Boc group protects the α-amine, enabling selective reactivity in peptide synthesis and medicinal chemistry applications. Structurally, the tert-butyl side chain provides significant steric hindrance, distinguishing it from standard leucine derivatives .
Synthesis: this compound is synthesized via Boc protection of L-tert-leucine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, describes a two-step process: (1) Boc protection of L-tert-leucine in dioxane/NaOH (66.1% yield), followed by (2) esterification with salicylaldehyde (48% yield) .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-L-tert-Leucine can be synthesized from L-tert-Leucine and di-tert-butyl dicarbonate (Boc2O). The reaction typically involves the following steps:
- Dissolve L-tert-Leucine in a suitable solvent such as tetrahydrofuran (THF).
- Add di-tert-butyl dicarbonate (Boc2O) to the solution.
- Introduce a base, such as sodium hydroxide or potassium carbonate, to catalyze the reaction.
- Stir the reaction mixture at room temperature for several hours.
- After completion, the reaction mixture is neutralized with an acid, such as hydrochloric acid, and the product is extracted using an organic solvent like ethyl acetate .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-Boc-L-tert-Leucine undergoes various chemical reactions, including:
Condensation Reactions: The carboxyl group in this compound can be condensed with alcohol compounds under the catalysis of acid or base to form ester derivatives.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in methanol
Common Reagents and Conditions
Condensation Reactions: Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.
Deprotection Reactions: Strong acids like TFA or HCl are used to remove the Boc group
Major Products Formed
Ester Derivatives: Formed from the condensation of the carboxyl group with alcohols.
Free Amino Acids: Obtained after the removal of the Boc protecting group
Scientific Research Applications
Peptide Synthesis
N-Boc-L-tert-Leucine is predominantly employed as a protecting group in peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the amino functionality of leucine, allowing for selective reactions at the carboxyl group. This selectivity is crucial when synthesizing complex peptides where multiple functional groups are present.
- Example Case Study : In a study focused on the synthesis of N-methylated tetracyclopeptides, Boc-protected leucine was coupled with other amino acids using coupling agents like DCC (dicyclohexylcarbodiimide) and TEA (triethylamine). The resulting products exhibited significant biological activity, including antimicrobial properties against various pathogens .
Research has identified this compound derivatives as promising candidates in drug development, particularly in the context of PROTACs (proteolysis-targeting chimeras). These compounds can selectively target and degrade specific proteins involved in diseases such as cancer.
- Application in PROTACs : this compound has been used to synthesize ligands that interact with E3 ligases, enhancing the efficacy of PROTACs against multiple myeloma and other cancers. Such applications illustrate the compound's role in developing targeted therapies .
Chiral Ligands in Asymmetric Synthesis
The compound has also been utilized as a chiral ligand in asymmetric synthesis processes. Its ability to form stable complexes with transition metals makes it valuable for catalyzing reactions with high enantioselectivity.
- Research Findings : A study demonstrated that using this compound as a ligand resulted in excellent yields and enantioselectivities (up to 97% ee) during palladium-catalyzed C–H arylation reactions. This highlights its effectiveness in facilitating asymmetric transformations .
Industrial Applications
Beyond academic research, this compound finds applications in industrial settings, particularly in the pharmaceutical industry as a chiral building block for synthesizing enantiopure drugs.
- Biotransformations : Enzymatic methods employing E. coli strains expressing leucine dehydrogenase have been explored for producing L-tert-Leucine efficiently, showcasing its potential for large-scale applications .
Catalytic Applications
This compound has been explored as part of bifunctional catalysts that exhibit dual reactivity. These catalysts have shown promise in various organic transformations, providing high yields and selectivity.
- Catalyst Development : Research into bifunctional ammonium salts derived from L-tert-Leucine has yielded catalysts that demonstrate excellent diastereo- and enantioselectivity, further expanding the utility of this compound in synthetic chemistry .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-Boc-L-tert-Leucine primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amine group from non-specific reactions, allowing for selective reactions at other functional groups. The tert-butyl group provides significant hydrophobicity and steric hindrance, enabling effective control of molecular conformation in chemical reactions .
Comparison with Similar Compounds
Structural and Functional Differences
Structural Insights :
- Steric Effects : The tert-butyl group in this compound enhances rigidity and reduces conformational flexibility, making it valuable in designing protease inhibitors () and stabilizing protein-ligand interactions in PROTACs () .
- Enantioselectivity : N-Boc-D-tert-Leucine (D-enantiomer) is used in asymmetric synthesis (), where chirality dictates biological activity .
Research Findings and Contradictions
- Variable Yields : highlights inconsistent amidation yields (35–75%) for this compound, resolved via alternative deprotection strategies . In contrast, N-Boc-L-leucine shows consistent high yields .
- Metabolomics Utility : Both this compound and N-Boc-L-leucine serve as internal standards, but their structural differences necessitate distinct analytical protocols () .
Biological Activity
N-Boc-L-tert-Leucine (N-tert-butoxycarbonyl-L-leucine) is a derivative of the amino acid leucine, commonly utilized in peptide synthesis and medicinal chemistry. This compound is particularly notable for its role as a protecting group in the synthesis of peptides, which enhances the stability and solubility of the amino acid during chemical reactions. This article explores the biological activity of this compound, including its applications in drug development, enzymatic interactions, and metabolic stability.
This compound has the molecular formula and features a tert-butoxycarbonyl group that protects the amine function of leucine. This protection is crucial during peptide synthesis as it prevents premature reactions that could lead to undesired products. The compound's structure allows for easy deprotection under mild acidic conditions, facilitating its use in various synthetic pathways.
1. Peptide Synthesis
This compound is extensively used in solid-phase peptide synthesis (SPPS). The Boc group provides stability to the amino acid during the synthesis process, allowing for sequential coupling with other amino acids. This method is particularly useful in creating complex peptides and peptidomimetics, which have applications in drug design.
2. Antiviral Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antiviral properties, particularly against SARS-CoV-2. For instance, compounds synthesized from this compound have shown promising inhibitory effects on the SARS-CoV-2 3CL protease, with IC50 values as low as 18.06 nM. These findings suggest that this compound can serve as a scaffold for developing potent antiviral agents .
Compound | IC50 (nM) | EC50 (nM) | Metabolic Stability (Human Liver Microsomes) |
---|---|---|---|
1a | 18.06 | 313.0 | Moderate (T1/2: 78.89 min) |
2b | 22.42 | 170.2 | High (T1/2: 652.17 min) |
Nirmatrelvir | 37.93 | Not specified | Low (T1/2: 37.93 min) |
The table above summarizes key findings related to the biological activity of compounds derived from this compound, highlighting their potential for further development in antiviral therapies.
3. Enzymatic Interactions
This compound has been investigated for its interactions with various enzymes involved in metabolic pathways. Studies indicate that its derivatives can act as inhibitors or substrates for certain proteases and peptidases, impacting protein metabolism and signaling pathways within cells .
Case Studies
Case Study 1: Antiviral Compound Development
In a recent study focused on developing inhibitors for SARS-CoV-2, researchers synthesized a series of peptidomimetics based on this compound. These compounds were evaluated for their ability to inhibit viral replication in vitro, demonstrating significant antiviral activity and low cytotoxicity .
Case Study 2: Metabolic Stability Assessment
Another study assessed the metabolic stability of this compound derivatives using liver microsomes from humans and mice. The results indicated that certain derivatives exhibited improved metabolic profiles compared to established antiviral drugs like nirmatrelvir, suggesting their potential as safer alternatives in clinical settings .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Boc-L-tert-Leucine in peptide synthesis, and how do reaction conditions influence yield?
this compound is synthesized via HATU- or DCC-mediated coupling reactions, often followed by Boc-deprotection using trifluoroacetic acid (TFA). For example, coupling with aldehydes or amino acid derivatives under anhydrous conditions (e.g., DMF or DCM as solvents) yields intermediates that are purified via flash chromatography . Reaction temperature (room temperature vs. reflux) and stoichiometry significantly affect yields, with reported yields ranging from 38% to 55% depending on the substrate and catalyst .
Q. How can researchers characterize this compound using spectroscopic methods?
Characterization typically involves ¹H/¹³C NMR and ESI-MS . For instance, in asymmetric synthesis, the compound’s stereochemistry is confirmed by NMR shifts (e.g., tert-butyl protons at δ 1.0–1.2 ppm and Boc-group carbons at δ 28–30 ppm) . Mass spectrometry (e.g., ESI-MS m/z 231.29 [M+H]⁺) validates molecular weight, while FT-IR confirms carbonyl stretches (C=O at ~1700 cm⁻¹) .
Q. What purification techniques are most effective for isolating this compound from complex mixtures?
Flash chromatography (silica gel, ethyl acetate/hexane gradients) is standard for separating Boc-protected intermediates. Recrystallization using ethanol/water mixtures improves purity for crystalline derivatives, while HPLC (C18 columns, acetonitrile/water mobile phases) resolves enantiomeric impurities in asymmetric syntheses .
Advanced Research Questions
Q. How does this compound enhance stereochemical control in asymmetric organocatalysis?
The bulky tert-butyl group in this compound induces steric hindrance, favoring enantioselective transition states. For example, in thiourea-catalyzed reactions, its derivatives form hydrogen-bonding networks that stabilize specific enantiomers, achieving >90% ee in quinazolinone syntheses . Computational modeling (DFT) is recommended to predict non-covalent interactions and optimize catalyst design .
Q. What role does this compound play in PROTACs (Proteolysis-Targeting Chimeras) design?
As a VHL E3 ligase-binding component, this compound derivatives (e.g., VHL ligand 41) enable targeted protein degradation. The Boc group facilitates solubility during solid-phase synthesis, while the tert-leucine backbone ensures proteolytic stability. Researchers must validate ternary complex formation using techniques like SPR (surface plasmon resonance) and cellular degradation assays (e.g., Western blotting) .
Q. How should researchers address contradictions in reported synthetic yields for this compound derivatives?
Discrepancies in yields (e.g., 38% vs. 55%) often stem from substrate-specific reactivity or catalyst loading . Systematic optimization using Design of Experiments (DoE) is advised to identify critical factors (e.g., solvent polarity, temperature). Cross-referencing literature protocols (e.g., HATU vs. DCC coupling agents) and validating reproducibility via triplicate trials are essential .
Q. Methodological Considerations
- Data Analysis : Use ANOVA to compare yields across reaction conditions, and report confidence intervals (p < 0.05) .
- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including detailed experimental logs and peer validation of spectroscopic data .
- Literature Integration : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) over commercial databases for synthetic protocols .
Properties
IUPAC Name |
(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)7(8(13)14)12-9(15)16-11(4,5)6/h7H,1-6H3,(H,12,15)(H,13,14)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFZIPCTFBPFLX-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62965-35-9 | |
Record name | N-tert-Butoxycarbonyl-L-tert-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62965-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062965359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(tert-butoxycarbonyl)-3-methyl-L-valine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.026 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.